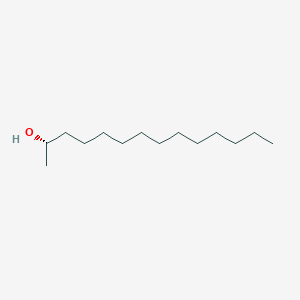
(2S)-Tetradecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Tetradecan-2-OL is a chiral alcohol with the molecular formula C14H30O. It is an enantiomer of tetradecan-2-OL, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of secondary alcohols and is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Tetradecan-2-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of tetradecan-2-one using chiral catalysts to ensure the production of the (2S) enantiomer.
Hydroboration-Oxidation: Another method involves the hydroboration of tetradec-1-ene followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to favor the formation of the (2S) enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-Tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to tetradecane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Tetradecan-2-one
Reduction: Tetradecane
Substitution: Tetradecan-2-yl chloride
Scientific Research Applications
(2S)-Tetradecan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-Tetradecan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
(2R)-Tetradecan-2-OL: The enantiomer of (2S)-Tetradecan-2-OL, differing only in the spatial arrangement of atoms.
Tetradecan-1-OL: A primary alcohol with the hydroxyl group attached to the first carbon.
Tetradecan-3-OL: A secondary alcohol with the hydroxyl group attached to the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other positional isomers. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceuticals and chiral catalysis.
Properties
CAS No. |
82272-45-5 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
(2S)-tetradecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
InChI Key |
BRGJIIMZXMWMCC-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H](C)O |
Canonical SMILES |
CCCCCCCCCCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
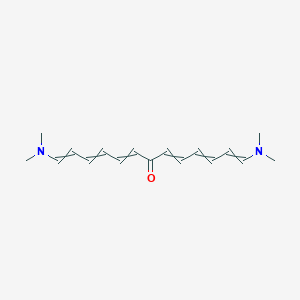
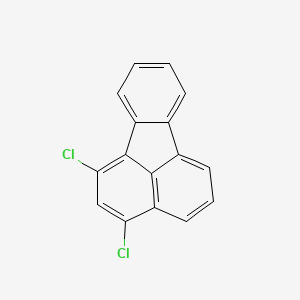

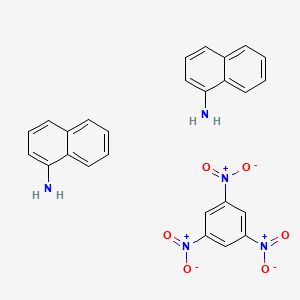
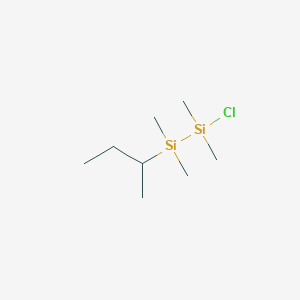
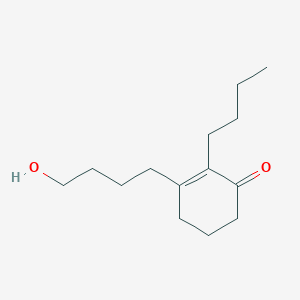

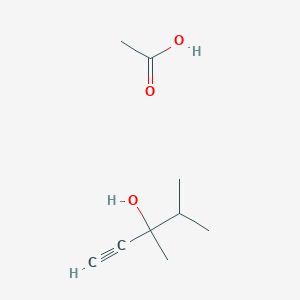

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
